molecular formula C14H11N3O3 B11846650 7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

Cat. No.: B11846650
M. Wt: 269.25 g/mol
InChI Key: OJXJHOPMWVTELM-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid is a nitrogen-containing heterocyclic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a benzyloxy-substituted pyridine derivative with a triazole precursor in the presence of a suitable catalyst. The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzyloxy)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid stands out due to its unique benzyloxy substitution, which can enhance its biological activity and selectivity. This structural feature may contribute to its potential as a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

7-phenylmethoxy-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid

InChI

InChI=1S/C14H11N3O3/c18-14(19)12-11(6-7-17-9-15-16-13(12)17)20-8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H,18,19)

InChI Key

OJXJHOPMWVTELM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C3=NN=CN3C=C2)C(=O)O

Origin of Product

United States

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